molecular formula C21H16FN3OS2 B11376849 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11376849
M. Wt: 409.5 g/mol
InChI Key: INZAXEWTEHMGHO-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to yield the desired thiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide include other thiazole derivatives like:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of substituents on the thiazole ring, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C21H16FN3OS2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C21H16FN3OS2/c1-13-19(14-7-9-16(22)10-8-14)25-21(28-13)24-18(26)11-17-12-27-20(23-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,25,26)

InChI Key

INZAXEWTEHMGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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